3-[(Diethylamino)methyl]benzaldehyde
Overview
Description
3-[(Diethylamino)methyl]benzaldehyde is an organic compound with the molecular formula C12H17NO It is a benzaldehyde derivative where the benzene ring is substituted with a diethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Diethylamino)methyl]benzaldehyde typically involves the reaction of benzaldehyde with diethylamine and formaldehydeThe reaction conditions generally include the use of an acid catalyst and a solvent such as ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Diethylamino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-[(Diethylamino)methyl]benzoic acid.
Reduction: 3-[(Diethylamino)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Diethylamino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then participate in further chemical reactions. The diethylaminomethyl group can enhance the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
3-(Dimethylaminomethyl)benzaldehyde: Similar structure but with a dimethylaminomethyl group instead of a diethylaminomethyl group.
Uniqueness: 3-[(Diethylamino)methyl]benzaldehyde is unique due to the presence of the diethylaminomethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other benzaldehyde derivatives and useful in specific synthetic applications .
Properties
IUPAC Name |
3-(diethylaminomethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-6-5-7-12(8-11)10-14/h5-8,10H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFBJKRSBVIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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